REACTION_CXSMILES
|
[CH3:1][C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4].[C:8]1([CH3:18])[CH:13]=[CH:12][C:11](S(O)(=O)=O)=[CH:10][CH:9]=1.[BH3-]C#N.[Na+].C[C:24]1[C:29](Br)=[C:28](O)[C:27](Br)=[CH:26][C:25]=1[C:33]1(C2C=C(Br)C(O)=C(Br)C=2C)OS(=O)(=O)[C:39]2[CH:38]=CC=C[C:34]1=2.[ClH:54]>CCO.O.C1(C)C=CC=CC=1>[ClH:54].[CH:10]1[C:11]2=[C:12]3[C:33]([C:25]4[C:26]2=[CH:27][CH:28]=[CH:29][CH:24]=4)=[CH:34][CH:39]=[CH:38][C:13]3=[C:8]([CH2:18][NH:7][C:2]([CH3:1])([CH2:5][OH:6])[CH2:3][OH:4])[CH:9]=1 |f:2.3,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.5 (± 0.5) mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.51 g
|
Type
|
reactant
|
Smiles
|
CC(CO)(CO)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=C1Br)O)Br)C2(C=3C=CC=CC3S(=O)(=O)O2)C=4C=C(C(=C(C4C)Br)O)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a few minutes
|
Type
|
ADDITION
|
Details
|
diluted with abs
|
Type
|
ADDITION
|
Details
|
To the resulting added
|
Type
|
CUSTOM
|
Details
|
The liquid was then removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
The resulting solid was washed with additional 20% HCl solution (250 mL)
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
CUSTOM
|
Details
|
The slightly yellow solid was then recrystallized from CH3OH/Et2O
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1=CC(=C2C=CC=C3C4=CC=CC=C4C1=C23)CNC(CO)(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |